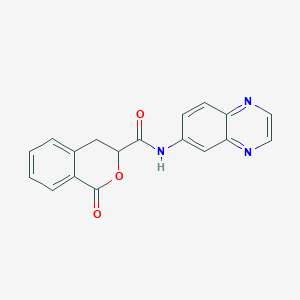
N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide
Overview
Description
N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide, also known as CPP-109, is a compound that has been extensively studied for its potential therapeutic effects in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, GABA, and has been shown to inhibit the enzyme responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which has been linked to a reduction in addictive behaviors and other neurological disorders.
Mechanism of Action
N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide works by inhibiting the enzyme responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which has been linked to a reduction in addictive behaviors and other neurological disorders. Additionally, N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been shown to modulate the activity of glutamate receptors in the brain, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been shown to increase GABA levels in the brain, which has been linked to a reduction in addictive behaviors and other neurological disorders. Additionally, N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been shown to modulate the activity of glutamate receptors in the brain, which may also contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in lab experiments is its specificity for the enzyme responsible for the breakdown of GABA in the brain. Additionally, N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been extensively studied and has a well-established safety profile. However, one limitation of using N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
Future Directions
There are several potential future directions for research on N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide. One area of interest is the potential use of N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, there is interest in developing more potent and selective inhibitors of the enzyme responsible for the breakdown of GABA in the brain, which may lead to more effective treatments for addiction and other neurological disorders. Finally, there is interest in exploring the potential use of N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in combination with other drugs, such as antidepressants and antipsychotics, to enhance its therapeutic effects.
Scientific Research Applications
N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic effects in the treatment of addiction and other neurological disorders. In preclinical studies, N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been shown to reduce cocaine and alcohol self-administration in rats and monkeys. Additionally, N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been shown to reduce the craving and relapse associated with cocaine addiction in human clinical trials.
properties
IUPAC Name |
N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-21-16(22)11-15(17(21)12-6-3-2-4-7-12)18(23)20-14-9-5-8-13(19)10-14/h2-10,15,17H,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOAXIYEECTGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-{2-hydroxy-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride](/img/structure/B4703153.png)
![N-(2,6-dichlorophenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4703154.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4703162.png)
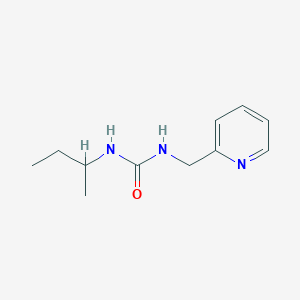
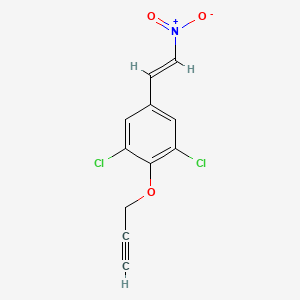
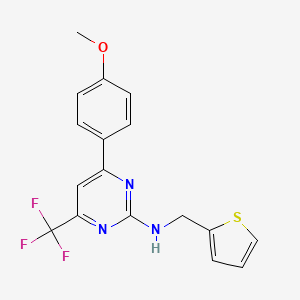
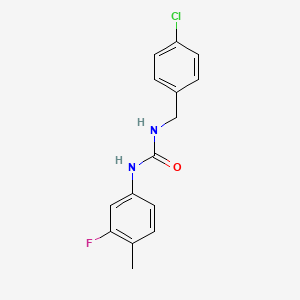

![2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylic acid](/img/structure/B4703203.png)
![4-[(4-nitrobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B4703208.png)

![2-ethoxy-4-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4703231.png)

